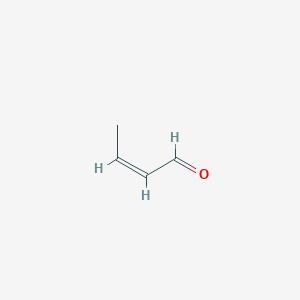

cis-Crotonaldehyde

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

15798-64-8 |

|---|---|

分子式 |

C4H6O |

分子量 |

70.09 g/mol |

IUPAC 名称 |

(Z)-but-2-enal |

InChI |

InChI=1S/C4H6O/c1-2-3-4-5/h2-4H,1H3/b3-2- |

InChI 键 |

MLUCVPSAIODCQM-IHWYPQMZSA-N |

SMILES |

CC=CC=O |

手性 SMILES |

C/C=C\C=O |

规范 SMILES |

CC=CC=O |

密度 |

d2020 0.85 |

熔点 |

Mp -69 ° -69°C |

其他CAS编号 |

4170-30-3 15798-64-8 123-73-9 |

物理描述 |

Liquid |

Pictograms |

Flammable; Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

溶解度 |

150 mg/mL at 2 °C |

产品来源 |

United States |

Foundational & Exploratory

Theoretical Stability of cis-Crotonaldehyde: A Technical Guide

Introduction

Crotonaldehyde (IUPAC name: but-2-enal) is an unsaturated aldehyde with the chemical formula CH₃CH=CHCHO. It is a key intermediate in various industrial chemical syntheses, including the production of sorbic acid, a common food preservative. The molecule exists as two geometric isomers, cis (or Z) and trans (or E), which differ in the spatial arrangement of substituents around the C=C double bond.[1] Commercially available crotonaldehyde is predominantly the trans isomer (>95%), which is recognized for its greater thermodynamic stability.[2][3]

This technical guide provides an in-depth analysis of the theoretical stability of cis-crotonaldehyde. It explores the energetic landscape of its isomers and conformers, details the computational methodologies used for these assessments, and presents quantitative data on their relative stabilities. The content is aimed at researchers, scientists, and professionals in drug development who require a fundamental understanding of the stereochemical and energetic properties of this compound.

Foundational Concepts of Isomeric Stability

The stability of crotonaldehyde isomers is governed by the interplay of several structural factors. The trans isomer is favored due to reduced steric hindrance between the methyl (-CH₃) and formyl (-CHO) groups, which are positioned on opposite sides of the double bond. In the cis isomer, these bulky groups are on the same side, leading to steric strain and a higher overall energy.

Furthermore, crotonaldehyde is a conjugated system where the π-electrons of the C=C and C=O bonds are delocalized. This conjugation contributes to the overall stability of the molecule. The planarity of the carbon backbone is crucial for effective π-orbital overlap. Both cis and trans isomers can also exist as rotational conformers (rotamers) due to rotation around the C-C single bond between the vinyl and carbonyl groups. These are referred to as s-cis and s-trans conformers. Computational studies have identified four key low-energy conformers on the potential energy surface: E-(s)-trans, E-(s)-cis, Z-(s)-trans, and Z-(s)-cis.[4][5]

Computational Methodologies for Stability Analysis

Quantum mechanical calculations are essential for accurately determining the structural and energetic properties of molecules like crotonaldehyde.[6] Density Functional Theory (DFT) is a widely employed method that provides a robust balance between computational cost and accuracy for elucidating molecular stability and electronic structure.[4][5][6]

Detailed Protocol: DFT-Based Stability Calculation

The following protocol outlines a standard computational workflow for determining the relative stability of crotonaldehyde isomers.

-

Initial Structure Generation:

-

Construct 3D models of the four primary conformers: trans-s-trans (E-(s)-trans), trans-s-cis (E-(s)-cis), cis-s-trans (Z-(s)-trans), and cis-s-cis (Z-(s)-cis).

-

Use a molecular modeling program to generate initial coordinates for each structure.

-

-

Geometry Optimization:

-

Objective: To find the minimum energy conformation for each isomer on the potential energy surface.

-

Method: Employ a DFT functional (e.g., B3LYP, M06-2X) with a suitable basis set (e.g., 6-31G(d), aug-cc-pVDZ).

-

Procedure: The calculation iteratively adjusts the atomic positions to minimize the forces between atoms until a stationary point is reached. The resulting structure represents the equilibrium geometry of the conformer.

-

-

Frequency Calculation:

-

Objective: To confirm that the optimized geometry corresponds to a true local minimum and to compute thermodynamic properties.

-

Method: Perform a vibrational frequency analysis on the optimized geometry using the same DFT functional and basis set.

-

Verification: A true minimum will have no imaginary frequencies. The presence of one imaginary frequency indicates a transition state.

-

Output: This calculation yields the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and Gibbs free energy.

-

-

Single-Point Energy Refinement:

-

Objective: To obtain a more accurate electronic energy for the optimized structure.

-

Method: Use a higher-level theory or a larger, more flexible basis set (e.g., cc-pVTZ, def2-TZVP) on the previously optimized geometry.

-

Rationale: This step improves the accuracy of the relative energy calculations without the high computational cost of re-optimizing the geometry with the larger basis set.

-

-

Relative Energy Calculation:

-

The total energy of each isomer is calculated by summing the refined electronic energy and the thermodynamic corrections (e.g., ZPVE-corrected energy or Gibbs free energy).

-

The relative stability is determined by taking the energy difference between each isomer and the most stable conformer (which is typically E-(s)-trans).

-

Caption: A typical workflow for computational stability analysis.

Quantitative Data: Relative Energies of Crotonaldehyde Isomers

Computational studies consistently show that the E-(s)-trans conformer is the global minimum, i.e., the most stable form of crotonaldehyde. The cis (Z) isomers are significantly higher in energy. Experimental observations at thermodynamic equilibrium corroborate these theoretical findings, with the reaction mixture containing only about 2% of the cis-isomer at room temperature.[6] Another study determined the equilibrium ratio of cis to trans to be 1:50.[7]

The table below summarizes calculated relative energies for the four main conformers from a DFT study.[5]

| Conformer | Isomer Configuration | Relative Energy (kJ/mol) |

| E-(s)-trans | trans | 0.0 (Reference) |

| E-(s)-cis | trans | 9.6 |

| Z-(s)-trans | cis | 11.8 |

| Z-(s)-cis | cis | 16.0 |

Data sourced from a DFT study on crotonaldehyde conformers.[5]

Isomerization Pathways

The conversion between cis and trans isomers is not spontaneous at room temperature due to a significant energy barrier. This isomerization can be facilitated through several pathways:

-

Acid Catalysis: In the presence of a strong acid, protonation of the carbonyl oxygen can lower the rotational barrier around the C=C bond, facilitating isomerization.[6]

-

Photochemical Isomerization: Absorption of UV light can promote the molecule to an excited electronic state where the rotational barrier is much lower, allowing for efficient conversion between isomers.[6][7] Studies have shown that this compound can be prepared from the trans isomer via irradiation.[6][7]

-

Thermal Isomerization: At high temperatures (e.g., 200°C), sufficient thermal energy is available to overcome the ground-state rotational barrier.[6]

Caption: Simplified energy profile for cis-trans isomerization.

Experimental Analysis and Derivatization

While theoretical calculations provide the energetic foundation, experimental techniques are crucial for validation and quantification in real-world samples.

-

Gas Chromatography (GC): This is a primary method for separating and quantifying the cis and trans isomers in a mixture.[8]

-

Spectroscopy (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide structural information that can distinguish between the isomers based on unique chemical shifts and vibrational frequencies.

-

2,4-Dinitrophenylhydrazine (DNPH) Derivatization: For trace-level analysis of crotonaldehyde in environmental or biological samples, derivatization with DNPH is a common strategy. This reaction converts the volatile aldehyde into a more stable and easily detectable hydrazone derivative, improving sensitivity and chromatographic resolution.[6]

Caption: Workflow for DNPH derivatization and analysis.

Conclusion

Theoretical and computational chemistry provide powerful tools for a detailed understanding of the stability of this compound. Calculations, primarily using Density Functional Theory, have quantitatively established that this compound and its conformers are significantly less stable than the corresponding trans isomers, with the E-(s)-trans form being the global energy minimum.[5] This instability is primarily attributed to steric hindrance between the methyl and formyl groups. These computational findings are well-supported by experimental data, which show a strong predominance of the trans isomer at thermodynamic equilibrium.[6][7] The methodologies and data presented herein are crucial for professionals in chemical synthesis and drug development, as the stereochemistry and relative stability of intermediates like crotonaldehyde can profoundly influence reaction pathways, product yields, and biological activity.

References

- 1. Crotonaldehyde - Wikipedia [en.wikipedia.org]

- 2. Crotonaldehyde | C4H6O | CID 447466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Crotonaldehyde, trans and cis + trans Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. This compound | 15798-64-8 | Benchchem [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Crotonaldehyde - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Spectroscopic Analysis of cis-Crotonaldehyde

This technical guide provides a comprehensive overview of the core spectroscopic techniques used in the analysis and characterization of this compound ((Z)-2-Butenal), a reactive α,β-unsaturated aldehyde. Given its significance as a chemical intermediate and its existence as a less stable isomer of trans-crotonaldehyde, precise analytical methodologies are crucial for its identification, quantification, and structural elucidation.[1][2] This document details the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS), complete with experimental protocols and quantitative data summaries.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation of this compound, providing unambiguous confirmation of its stereochemistry through the analysis of chemical shifts and proton-proton coupling constants.[1]

Quantitative NMR Data

The key to distinguishing cis and trans isomers of crotonaldehyde lies in their distinct spectral signatures, particularly the coupling constants between vinylic protons.[1]

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ) Range (ppm) | Key Coupling Constants (J) | Notes |

| Aldehyde (-CHO) | 9.5 – 10.0 | - | Highly deshielded proton, characteristic of aldehydes.[1] |

| Vinylic Protons (-CH=CH-) | 6.0 – 7.0 | J(H,H) ≈ 10 Hz | The smaller coupling constant for vicinal vinylic protons is diagnostic for the cis configuration.[1] |

| Methyl (CH₃-) | ~2.0 | - | Resonates at a higher field compared to the vinylic and aldehydic protons.[1] |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ) Range (ppm) | Notes |

| Carbonyl (C=O) | 190 – 200 | Typical range for an aldehyde carbonyl carbon.[1] |

| Vinylic Carbons (C=C) | 110 – 150 | Resonances for the carbons involved in the double bond.[1] |

| Methyl (CH₃-) | ~18-20 | Aliphatic carbon resonance. |

Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound for structural verification.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tube (5 mm)

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in ~0.6 mL of deuterated solvent directly in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust its depth using a depth gauge.[3]

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Tune and match the probe for the appropriate nuclei (¹H and ¹³C).[3] This step is critical to maximize signal sensitivity.

-

-

Shimming: Perform automated or manual shimming of the magnetic field to achieve high homogeneity and sharp resonance signals.[3]

-

¹H Spectrum Acquisition:

-

Load a standard proton acquisition parameter set.

-

Set the spectral width to cover the expected range (e.g., 0-12 ppm).

-

Determine the 90° pulse width.[4]

-

Set the number of scans (NS), relaxation delay (D1), and acquisition time (AQ). For a relatively concentrated sample, 8-16 scans are often sufficient.

-

Acquire the Free Induction Decay (FID).

-

-

¹³C Spectrum Acquisition:

-

Load a standard carbon acquisition parameter set with proton decoupling.

-

Set the spectral width to cover the expected range (e.g., 0-220 ppm).

-

Acquire the spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired FIDs for both ¹H and ¹³C spectra.

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the ¹H signals and analyze the coupling patterns and constants.

-

Visualization: NMR Structural Correlation

Caption: Correlation of this compound structure with its characteristic NMR signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound, primarily the aldehyde and the carbon-carbon double bond.

Quantitative IR Data

The conjugation of the double bond with the carbonyl group influences the position of the C=O stretching frequency.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Notes |

| C=O (Aldehyde) | Stretch | 1710 – 1685 | Strong | Frequency is lowered due to conjugation with the C=C bond.[5][6] |

| C=C (Alkene) | Stretch | ~1640 | Medium | Characteristic of a carbon-carbon double bond. |

| O=C-H (Aldehyde) | Stretch | 2830 – 2695 | Medium | Often appears as two distinct bands, with the peak near 2720 cm⁻¹ being particularly diagnostic.[5] |

| =C-H (Vinylic) | Stretch | 3000 – 3100 | Medium | C-H stretch from the double-bonded carbons. |

| C-H (Alkyl) | Stretch | 2850 – 2960 | Medium | C-H stretch from the methyl group. |

| s-cis conformer | Out-of-plane bend | ~731 | - | A band uniquely associated with the s-cis conformer has been reported at 730.90 cm⁻¹.[7][8] |

Note: The thermodynamic equilibrium at room temperature heavily favors the trans isomer, meaning spectral features of the cis isomer may be weak unless the sample is specifically enriched.[7][9]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Objective: To obtain an IR spectrum of liquid this compound to identify its key functional groups.

Materials:

-

This compound sample (liquid)

-

FT-IR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)

-

Solvent for cleaning (e.g., isopropanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

-

Sample Application: Place a single drop of the liquid this compound sample directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.

-

Spectrum Acquisition:

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Initiate the sample scan. Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.

-

-

Data Analysis:

-

The resulting spectrum will be displayed as absorbance or transmittance versus wavenumber (cm⁻¹).

-

Label the major peaks and assign them to the corresponding functional group vibrations based on established correlation tables.

-

-

Cleaning: Clean the ATR crystal and press thoroughly with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the conjugated π-system within the this compound molecule.

Quantitative UV-Vis Data

This compound, as a conjugated enone, exhibits characteristic electronic transitions.

Table 4: UV-Vis Absorption Data for α,β-Unsaturated Aldehydes

| Transition | Wavelength (λ_max) Range (nm) | Molar Absorptivity (ε) | Chromophore |

| π → π | 215 – 250 | High ( > 10,000) | C=C-C=O |

| n → π | 310 – 330 | Low ( < 100) | C=O |

Data represents typical values for conjugated enones. The π → π transition is strong, while the n → π* transition is significantly weaker and may sometimes be obscured.*[10][11]

Experimental Protocol: UV-Vis Spectroscopy

Objective: To determine the absorption maximum (λ_max) of this compound in a suitable solvent.

Materials:

-

This compound sample

-

Spectroscopic grade solvent (e.g., ethanol, hexane, or acetonitrile)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Solvent Selection: Choose a solvent that does not absorb in the UV region of interest (typically >210 nm). Ethanol or hexane are common choices.

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be low enough to ensure the maximum absorbance is within the linear range of the instrument (typically < 1.5 AU). This often requires serial dilutions.

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps (deuterium and tungsten) to warm up.

-

Set the desired wavelength range for the scan (e.g., 200-400 nm).

-

-

Blanking: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Run a baseline or "zero" scan to subtract the solvent's absorbance.

-

Sample Measurement:

-

Rinse and fill a second quartz cuvette with the prepared sample solution.

-

Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_max) for each observed transition.

-

If the concentration is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl).

-

Visualization: Photoisomerization Pathway

Caption: Photoisomerization of trans-crotonaldehyde to its cis isomer via an excited state.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

Quantitative MS Data

Table 5: Mass Spectrometry Data for this compound

| Parameter | Value | Notes |

| Molecular Formula | C₄H₆O | - |

| Molecular Weight | 70.09 g/mol | [12] |

| Exact Mass | 70.04186 Da | [12] |

| Major m/z Peak | 70 | Corresponds to the molecular ion [M]⁺.[12] |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To obtain a mass spectrum of this compound and confirm its molecular weight. GC is used for separation from potential impurities or the trans isomer.

Materials:

-

This compound sample

-

Volatile solvent (e.g., dichloromethane or hexane)

-

GC-MS instrument with an electron ionization (EI) source

Procedure:

-

Sample Preparation: Prepare a very dilute solution (e.g., ~100 ppm) of the sample in a volatile solvent.

-

GC Method Development:

-

Select a suitable GC column (e.g., a non-polar DB-5 or similar).

-

Develop a temperature program for the GC oven to separate this compound from the solvent and any impurities. A typical program might start at 40°C and ramp up to 250°C.

-

Set the injector temperature (e.g., 250°C) and carrier gas (Helium) flow rate.

-

-

MS Method Development:

-

Set the ion source to Electron Ionization (EI) mode, typically at 70 eV.

-

Set the mass analyzer to scan a relevant mass range (e.g., m/z 35-200).

-

Set the temperatures for the ion source and transfer line.

-

-

Injection and Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

Start the GC run and MS data acquisition simultaneously.

-

-

Data Analysis:

-

Examine the total ion chromatogram (TIC) to find the retention time of the peak corresponding to this compound.

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak (M⁺) and analyze the major fragment ions to propose a fragmentation pattern.

-

Visualization: General Spectroscopic Workflow

References

- 1. This compound | 15798-64-8 | Benchchem [benchchem.com]

- 2. Crotonaldehyde - Wikipedia [en.wikipedia.org]

- 3. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 4. Protocols | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. Quantitative Infrared Absorption Spectra and Vibrational Assignments of Crotonaldehyde and Methyl Vinyl Ketone Using Gas-Phase Mid-Infrared, Far-Infrared, and Liquid Raman Spectra: s-cis vs s-trans Composition Confirmed via Temperature Studies and ab Initio Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. m.youtube.com [m.youtube.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Crotonaldehyde, (2Z)- | C4H6O | CID 643950 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the NMR Spectral Data of cis-Crotonaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for cis-crotonaldehyde, also known as (Z)-2-butenal. This document is intended to serve as a core resource for researchers and professionals in the fields of chemistry and drug development, offering detailed spectral information, experimental protocols, and a logical framework for data interpretation.

Introduction to this compound and its Spectroscopic Signature

This compound is the (Z)-isomer of the α,β-unsaturated aldehyde, crotonaldehyde. The geometric constraint of the cis configuration around the C2=C3 double bond results in a unique spectroscopic signature, particularly in NMR spectroscopy. This distinct spectral fingerprint allows for its unambiguous identification and differentiation from its more stable trans-isomer. Understanding the NMR spectral parameters of this compound is crucial for monitoring reactions, characterizing products, and elucidating reaction mechanisms where it is an intermediate or final product.

Proton (¹H) NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by distinct chemical shifts and coupling constants that are highly informative of its structure. The data presented below is a summary of reported values in the literature.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H1 (Aldehydic) | ~9.9-10.1 | Doublet of quartets (dq) | J(H1-H2) = ~8.0, J(H1-H4) = ~-1.5 |

| H2 | ~6.0-6.2 | Doublet of quartets (dq) | J(H2-H3) = ~11.0, J(H1-H2) = ~8.0 |

| H3 | ~6.7-6.9 | Multiplet (m) | J(H2-H3) = ~11.0, J(H3-H4) = ~7.0 |

| H4 (Methyl) | ~2.0-2.2 | Doublet of doublets (dd) | J(H3-H4) = ~7.0, J(H1-H4) = ~-1.5 |

Note: Chemical shifts can vary slightly depending on the solvent and concentration. The key distinguishing feature for the cis-isomer is the vicinal coupling constant between the olefinic protons, H2 and H3, which is typically around 10-12 Hz, significantly smaller than the ~15 Hz observed for the trans-isomer.

Carbon-¹³ (¹³C) NMR Spectral Data

The ¹³C NMR spectrum provides complementary information on the carbon framework of this compound.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ) ppm |

| C1 (Carbonyl) | ~190-195 |

| C2 | ~135-140 |

| C3 | ~145-150 |

| C4 (Methyl) | ~15-20 |

Note: The specific chemical shifts can be influenced by the solvent and other experimental conditions.

Experimental Protocols

The following provides a generalized, yet detailed, methodology for acquiring high-quality NMR spectra of this compound.

Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Choose a deuterated solvent that is compatible with the sample and will not obscure key resonances. Deuterated chloroform (CDCl₃) is a common choice. Other solvents such as deuterated acetone ((CD₃)₂CO) or deuterated benzene (C₆D₆) can also be used.

-

Concentration: Prepare a solution with a concentration of approximately 5-25 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent. For ¹³C NMR, a higher concentration may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

-

Sample Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Internal Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), to the sample solution for referencing the chemical shifts (δ = 0.00 ppm).

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a proton operating frequency of 300 MHz or higher.

-

Tuning and Shimming: Tune the probe to the appropriate nucleus (¹H or ¹³C) and shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Acquisition Time: Set to at least 3-4 seconds to ensure good resolution.

-

Relaxation Delay: A delay of 1-2 seconds is generally sufficient.

-

Number of Scans: For a sample of sufficient concentration, 8 to 16 scans should provide an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum and enhance the signal-to-noise ratio.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A longer delay of 2-5 seconds is often necessary for quaternary carbons, such as the carbonyl carbon.

-

Number of Scans: A significantly larger number of scans (hundreds to thousands) is usually required compared to ¹H NMR to achieve a good signal-to-noise ratio.

-

Logical Relationships in NMR Data Interpretation

The interpretation of the NMR spectra of this compound relies on a logical workflow that connects the observed spectral parameters to the molecular structure.

Caption: Logical workflow for the structural elucidation of this compound using NMR data.

This diagram illustrates how the different pieces of information obtained from the ¹H and ¹³C NMR spectra are integrated to confirm the structure of this compound. The chemical shifts provide information about the electronic environment of each nucleus, the multiplicities reveal the number of neighboring protons, and the coupling constants, particularly the vicinal coupling between the olefinic protons, are definitive for assigning the cis-stereochemistry.

An In-depth Technical Guide to the Infrared Spectroscopy of cis-Crotonaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of cis-crotonaldehyde, also known as (Z)-crotonaldehyde. Due to the inherent instability of the cis isomer and its low abundance in equilibrium with the more stable trans form, this guide relies heavily on theoretical calculations to elucidate its vibrational properties. This document presents calculated vibrational frequency data, details relevant experimental protocols for the study of volatile aldehydes, and provides visualizations to clarify key concepts and workflows.

Introduction to the Spectroscopy of Crotonaldehyde Isomers

Crotonaldehyde (C₄H₆O) is an α,β-unsaturated aldehyde that exists as two geometric isomers, cis and trans, due to the restricted rotation around the C=C double bond. Each of these geometric isomers can also exist as two rotational conformers (s-cis and s-trans) arising from rotation around the C-C single bond. The trans isomer is the thermodynamically more stable and, therefore, the more abundant form. Experimental studies have shown that at room temperature, the equilibrium mixture of crotonaldehyde consists of approximately 97% s-trans conformer and only 3% s-cis conformer.[1][2][3] This low natural abundance makes the experimental isolation and characterization of the this compound isomers by infrared spectroscopy exceedingly challenging.

Consequently, computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the vibrational spectra of the less stable isomers. This guide focuses on the theoretically predicted IR spectral data for the cis isomers of crotonaldehyde.

Theoretical Vibrational Analysis of this compound

Theoretical calculations provide a powerful means to predict the infrared spectra of unstable molecules like this compound. The vibrational frequencies and their corresponding intensities can be calculated using methods such as Density Functional Theory (DFT). The data presented below is derived from computational studies on the isomers of crotonaldehyde.

Calculated Vibrational Frequencies and Assignments

The following table summarizes the key calculated vibrational frequencies for the Z-(s)-trans and Z-(s)-cis conformers of crotonaldehyde. These correspond to the cis geometric isomer. The assignments are based on the nature of the vibrational motion.

| Vibrational Mode | Calculated Frequency (cm⁻¹) - Z-(s)-trans | Calculated Frequency (cm⁻¹) - Z-(s)-cis | General Region (cm⁻¹) | Intensity |

| Aldehydic C-H Stretch | ~2735 | ~2817 | 2700-2850 | Medium |

| Vinylic C-H Stretch | ~3020 | ~3025 | 3000-3100 | Medium |

| Methyl C-H Stretches | ~2930-2980 | ~2930-2985 | 2850-3000 | Strong |

| C=O Stretch | ~1720 | ~1715 | 1685-1740 | Strong |

| C=C Stretch | ~1640 | ~1635 | 1620-1680 | Medium-Strong |

| C-H Bending (in-plane) | ~1380-1450 | ~1375-1445 | 1350-1470 | Medium |

| C-H Bending (out-of-plane) | ~930-970 | ~925-965 | 675-1000 | Strong |

| C-C Stretch | ~1100-1200 | ~1090-1190 | 1000-1200 | Medium |

| Skeletal Bending | < 800 | < 800 | < 800 | Variable |

Note: The exact calculated frequencies can vary depending on the level of theory and basis set used in the computation. The values presented here are representative.

Key Spectral Features of this compound

The most characteristic absorption bands in the IR spectrum of this compound are predicted to be:

-

C=O Stretch: A very strong band located in the region of 1715-1720 cm⁻¹. Conjugation with the C=C double bond lowers this frequency compared to a saturated aldehyde.

-

C=C Stretch: A medium to strong band around 1635-1640 cm⁻¹.

-

Aldehydic C-H Stretch: A medium intensity band expected near 2735 cm⁻¹ for the Z-(s)-trans and 2817 cm⁻¹ for the Z-(s)-cis conformer. This is a characteristic peak for aldehydes.

-

Vinylic and Aliphatic C-H Stretches: Bands in the 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹ regions, respectively.

-

Out-of-Plane C-H Bending: Strong absorptions in the fingerprint region (below 1000 cm⁻¹) that are highly characteristic of the substitution pattern of the double bond.

Experimental Protocols

Gas-Phase FTIR Spectroscopy of Volatile Aldehydes

This protocol describes a general method for obtaining a gas-phase infrared spectrum of a volatile organic compound like crotonaldehyde.

Objective: To obtain a high-resolution infrared spectrum of the analyte in the gas phase.

Materials and Equipment:

-

Fourier Transform Infrared (FTIR) spectrometer

-

Multipass gas cell (e.g., with a path length of 2-10 meters) with infrared-transparent windows (e.g., KBr or ZnSe)

-

Vacuum line and manifold

-

Pressure gauge (e.g., a capacitance manometer)

-

Sample of crotonaldehyde (typically a mixture of cis and trans isomers)

-

Liquid nitrogen (for trapping)

-

Heating mantle or tape

Procedure:

-

System Preparation: The gas cell and vacuum manifold are evacuated to a low pressure (e.g., < 10⁻³ torr) to remove atmospheric water and carbon dioxide, which have strong IR absorptions. A background spectrum of the evacuated cell is recorded.

-

Sample Introduction: A small amount of liquid crotonaldehyde is placed in a sample tube connected to the vacuum line. The sample is degassed by several freeze-pump-thaw cycles to remove dissolved air.

-

Vaporization and Transfer: The crotonaldehyde vapor is introduced into the gas cell to a desired pressure. The pressure is monitored using the pressure gauge. For less volatile samples, gentle heating of the sample tube may be necessary.

-

Spectral Acquisition: The infrared spectrum of the gaseous sample is recorded. A sufficient number of scans are co-added to achieve a good signal-to-noise ratio. The spectrum is typically recorded at a resolution of 1 cm⁻¹ or better.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Visualizations

Isomeric Relationships of Crotonaldehyde

The following diagram illustrates the relationship between the different isomers of crotonaldehyde.

Caption: Conformational and geometric isomers of crotonaldehyde.

Workflow for Theoretical IR Spectral Analysis

This diagram outlines the typical workflow for calculating and analyzing the theoretical infrared spectrum of a molecule.

Caption: Workflow for computational IR spectroscopy.

References

electronic structure of cis-crotonaldehyde

An In-Depth Technical Guide to the Electronic Structure of cis-Crotonaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the , a key α,β-unsaturated aldehyde. Understanding its electronic properties is crucial for applications ranging from synthetic chemistry to pharmacology, where its reactivity and interaction with biological macromolecules are of significant interest. This document summarizes key experimental and computational findings, presents quantitative data in structured tables, and outlines the methodologies used for these characterizations.

Isomeric and Conformational Landscape

Crotonaldehyde (2-butenal) is a conjugated system that exists as two geometric isomers: cis (Z) and trans (E). The trans isomer is the thermodynamically more stable and, therefore, the predominant form in commercial preparations[1]. Each geometric isomer can also exist as two planar rotational conformers (rotamers) resulting from rotation around the C-C single bond: s-trans and s-cis.

This guide focuses on the less stable cis geometric isomer, which has two conformers:

-

cis-s-trans (ct)

-

cis-s-cis (cc)

The existence of these distinct conformers has been confirmed experimentally, and their relative stability and electronic properties have been investigated using computational methods[2].

Caption: Isomeric and conformational relationships of crotonaldehyde.

Quantitative Data Summary

The electronic structure of a molecule is fundamentally described by quantitative measures of its geometry, energy levels, and orbital distributions. The following tables summarize key data for the this compound conformers derived from experimental and computational studies.

Geometrical Parameters

The molecular framework of all crotonaldehyde rotamers is planar, which is indicative of the π-conjugation between the C=C and C=O moieties[3]. The following table presents computationally determined bond lengths for the cis conformers.

Table 1: Calculated Geometrical Parameters (Bond Lengths in Å) for this compound Conformers

| Bond | cis-s-trans (ct) | cis-s-cis (cc) | Reference |

|---|---|---|---|

| C=O | 1.22 | 1.22 | [3] |

| C-C(H)O | 1.48 | 1.48 | [3] |

| C=C | 1.35 | 1.35 | [3] |

| C-C(H3) | 1.51 | 1.51 | [3] |

Note: Data extracted from DFT calculations.[3]

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity, charge transfer, and electronic transitions. While a detailed study providing specific HOMO/LUMO energy values for the cis isomers was not identified in the surveyed literature, calculations have been performed for the more stable trans isomer. These values are presented for reference. The computational protocols outlined in Section 3.1 can be employed to determine the corresponding values for the cis conformers.

Table 2: Calculated Frontier Molecular Orbital Energies for trans-Crotonaldehyde

| Parameter | Energy (eV) | Method/Basis Set | Reference |

|---|---|---|---|

| EHOMO | -6.89 | B3LYP/6-311G(d,p) | [4][5] |

| ELUMO | -2.21 | B3LYP/6-311G(d,p) | [4][5] |

| Energy Gap (ΔE) | 4.68 | B3LYP/6-311G(d,p) |[4][5] |

Caption: Schematic π molecular orbital energy diagram for crotonaldehyde.

Adiabatic Ionization Energies

The adiabatic ionization energy (AIE) is the minimum energy required to remove an electron from a neutral molecule in its ground vibrational state. Precise AIEs for all four conformers of crotonaldehyde have been determined using one-photon vacuum ultraviolet mass-analysed threshold ionization (VUV-MATI) spectroscopy.

Table 3: Experimental Adiabatic Ionization Energies (AIE) of Crotonaldehyde Conformers

| Conformer | AIE (eV) | AIE (cm-1) | Reference |

|---|---|---|---|

| cis-s-cis (cc) | 9.6480 ± 0.0004 | 77,816 ± 3 | [2] |

| cis-s-trans (ct) | 9.7122 ± 0.0004 | 78,334 ± 3 | [2] |

| trans-s-trans (tt) | 9.7501 ± 0.0004 | 78,640 ± 3 | [2] |

| trans-s-cis (tc) | 9.7620 ± 0.0004 | 78,736 ± 3 |[2] |

Experimental and Computational Protocols

The characterization of the relies on a synergistic combination of high-resolution spectroscopy and quantum chemical calculations.

Computational Protocol: Density Functional Theory (DFT)

DFT is a powerful computational method for investigating the electronic structure of molecules, including geometry optimization and the calculation of molecular orbital energies.[4]

Caption: A typical workflow for DFT-based electronic structure analysis.

Methodology Details:

-

Geometry Optimization: The starting point is the optimization of the molecular geometry to find the lowest energy arrangement of atoms. This is commonly performed using a functional such as B3LYP with a basis set like 6-31G(d,p) or 6-311G(d,p).[5]

-

Vibrational Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

Property Calculation: From the optimized geometry, electronic properties are calculated. This includes the energies of the frontier molecular orbitals (HOMO, LUMO), Natural Bond Orbital (NBO) analysis for charge distribution, and Molecular Electrostatic Potential (MEP) mapping to identify sites for electrophilic and nucleophilic attack.[4][6]

Experimental Protocol: VUV-MATI Spectroscopy

Vacuum ultraviolet mass-analyzed threshold ionization (VUV-MATI) spectroscopy is a high-resolution technique used to obtain the vibrational spectra of cations and determine precise adiabatic ionization energies.[2]

Methodology Details:

-

Sample Introduction: The sample is seeded in a carrier gas (e.g., Argon) and introduced into a high-vacuum chamber via a pulsed supersonic expansion. This process cools the molecules to their lowest rotational and vibrational states.[7]

-

Photoexcitation: The cooled molecular beam is crossed with a tunable, narrow-bandwidth VUV laser. The laser energy is scanned across the ionization threshold of the molecule.[8]

-

Threshold Ionization: Molecules are excited to high-n Rydberg states just below the ionization continuum. A weak, pulsed electric field is then applied to ionize these Rydberg states. This delayed, field-induced ionization provides high energy resolution.[9]

-

Mass Analysis and Detection: The resulting ions are analyzed using a time-of-flight (TOF) mass spectrometer, and the ion signal is recorded as a function of the VUV laser energy. The resulting spectrum shows a sharp onset corresponding to the AIE, followed by peaks representing the vibrational levels of the cation.[8][10]

Conclusion

The is defined by its conjugated π-system and the existence of two stable conformers, cis-s-trans and cis-s-cis. While less abundant than its trans counterpart, the cis isomer possesses distinct electronic properties, as evidenced by its lower adiabatic ionization energy. High-resolution spectroscopic techniques like VUV-MATI and robust computational methods such as DFT provide the necessary tools for a detailed characterization of its geometry, orbital energies, and reactivity. The data and protocols presented in this guide offer a foundational understanding for professionals engaged in research and development where the molecular properties of unsaturated aldehydes are paramount.

References

- 1. Crotonaldehyde, trans and cis + trans Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Vibrational and electronic investigations, thermodynamic parameters, HOMO and LUMO analysis on crotonaldehyde by ab initio and DFT methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.aip.org [pubs.aip.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. mdpi.com [mdpi.com]

- 10. Conformational preference and cationic structure of 2-methylpyrazine by VUV-MATI spectroscopy and natural bond orbital analysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Molecular Geometry of cis-Crotonaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular geometry of cis-crotonaldehyde ((Z)-2-butenal), a key α,β-unsaturated aldehyde. While less thermodynamically stable than its trans counterpart, the cis isomer's distinct stereochemistry plays a significant role in its reactivity and interactions, making a thorough understanding of its structural parameters crucial for applications in organic synthesis, atmospheric chemistry, and drug development. This document summarizes theoretical data on its geometry, outlines the experimental protocols for its structural determination, and presents logical workflows for its study.

Molecular Geometry of Crotonaldehyde Isomers

Crotonaldehyde exists as four primary rotational isomers (rotamers) in the gas phase, arising from the geometry around the C=C double bond (E or Z) and the conformation around the C-C single bond (s-trans or s-cis). The Z isomers are collectively referred to as this compound. Due to steric hindrance, the trans isomer is the predominant form in commercial preparations, with the cis isomer being significantly less stable.[1][2]

The molecular geometry of the this compound conformers has been determined through computational methods, primarily Density Functional Theory (DFT). These calculations provide optimized bond lengths and angles, offering a precise model of the molecule's structure in the gas phase.[3]

Data Presentation: Calculated Molecular Geometry

The following table summarizes the calculated bond lengths for the two conformers of this compound.

| Parameter | Z-(s)-trans-crotonaldehyde | Z-(s)-cis-crotonaldehyde |

| Bond Lengths (Å) | ||

| C=O | 1.214 | 1.215 |

| C-C (single bond) | 1.481 | 1.487 |

| C=C (double bond) | 1.341 | 1.340 |

| C-H (aldehyde) | 1.111 | 1.112 |

| C-H (vinylic, adjacent to C=O) | 1.090 | 1.090 |

| C-H (vinylic, adjacent to CH3) | 1.092 | 1.092 |

| C-C (methyl) | 1.514 | 1.513 |

Data sourced from Density Functional Theory (DFT) calculations.[3]

Experimental Protocols for Structural Determination

While high-quality experimental data for the complete molecular geometry of this compound is not as readily available as for the more stable trans isomer, several key techniques are employed for such determinations. These protocols would be essential for the experimental verification of the computationally derived data presented above.

Gas-Phase Electron Diffraction (GED)

Gas-Phase Electron Diffraction (GED) is a powerful technique for determining the molecular structure of volatile compounds. It provides information on bond lengths, bond angles, and torsional angles.

Methodology:

-

Sample Preparation: A purified sample of this compound is required. This is typically achieved by the photoisomerization of trans-crotonaldehyde followed by chromatographic separation.

-

Introduction into Vacuum Chamber: The gaseous sample is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.

-

Electron Beam Interaction: A high-energy beam of electrons is directed perpendicularly to the molecular beam.

-

Scattering and Detection: The electrons are scattered by the molecules, and the resulting diffraction pattern of concentric rings is recorded on a detector (e.g., a photographic plate or a CCD camera). To enhance the weaker, high-angle scattering, a rotating sector is often placed in front of the detector.

-

Data Analysis: The radial distribution of scattered electron intensity is measured. This data is then mathematically transformed to yield a radial distribution curve, from which internuclear distances can be accurately determined. By fitting a molecular model to the experimental data, precise bond lengths, angles, and dihedral angles can be refined.

Microwave Spectroscopy

Microwave spectroscopy measures the transitions between rotational energy levels of a molecule in the gas phase. This technique can provide highly accurate determinations of the moments of inertia, from which the molecular geometry can be derived.

Methodology:

-

Sample Preparation: A gaseous sample of this compound at low pressure is introduced into a waveguide.

-

Microwave Radiation: The sample is irradiated with microwave radiation of a specific frequency range.

-

Absorption and Detection: When the frequency of the microwaves matches the energy difference between two rotational levels, the molecules absorb the radiation. This absorption is detected, and a spectrum of absorption intensity versus frequency is generated.

-

Spectral Analysis: The frequencies of the absorption lines are used to determine the rotational constants (A, B, and C) of the molecule.

-

Structural Determination: By analyzing the rotational constants of the parent molecule and its isotopically substituted analogues (e.g., containing ¹³C or ¹⁸O), the precise positions of the atoms can be determined, yielding highly accurate bond lengths and angles.

Mandatory Visualizations

Isomeric Relationships of Crotonaldehyde

The following diagram illustrates the relationship between the different isomers of crotonaldehyde.

Caption: Isomeric forms of crotonaldehyde.

Experimental Workflow for this compound Analysis

This diagram outlines a typical workflow for the preparation and structural analysis of this compound.

Caption: Workflow for this compound analysis.

References

Cis-Crotonaldehyde: A Comprehensive Technical Guide on its Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cis-crotonaldehyde, the Z-isomer of 2-butenal, is a reactive α,β-unsaturated aldehyde. While less thermodynamically stable than its trans-counterpart, its unique stereochemistry imparts distinct physical and chemical properties that are of significant interest in organic synthesis and toxicology. This technical guide provides an in-depth overview of the history, synthesis, and characterization of this compound. It further delves into the molecular mechanisms of its biological activity, particularly its role in inducing cellular stress and inflammatory responses. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the fields of chemistry and drug development.

Introduction and Historical Perspective

Crotonaldehyde, with the chemical formula C4H6O, exists as two geometric isomers: cis- and trans-crotonaldehyde. The trans-isomer is the more stable and therefore the predominant form in commercially available crotonaldehyde[1][2][3]. The IUPAC name for this compound is (2Z)-but-2-enal, and its CAS Registry Number is 15798-64-8[4][5].

The "discovery" of this compound is not marked by a singular event but rather by its gradual identification and characterization as the less stable isomer of crotonaldehyde. Early preparations of crotonaldehyde, primarily through the aldol condensation of acetaldehyde, yielded predominantly the trans-isomer due to thermodynamic favorability[3][6][7]. The existence and isolation of the cis-isomer were later established through deliberate isomerization of the trans-isomer, most notably via photochemical methods. The development of advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), was crucial in definitively identifying and characterizing the distinct stereochemistry of the cis and trans forms[8].

Physicochemical Properties and Spectroscopic Data

The distinct spatial arrangement of the methyl and aldehyde groups in cis- and trans-crotonaldehyde leads to differences in their physical and spectroscopic properties.

Table 1: Physicochemical Properties of Crotonaldehyde Isomers

| Property | This compound | trans-Crotonaldehyde |

| IUPAC Name | (2Z)-but-2-enal | (2E)-but-2-enal |

| CAS Number | 15798-64-8 | 123-73-9 |

| Molecular Formula | C4H6O | C4H6O |

| Molar Mass | 70.09 g/mol | 70.09 g/mol |

| Appearance | Colorless liquid | Colorless to yellowish liquid |

| Boiling Point | Not readily available due to isomerization | 104 °C |

| Melting Point | Not readily available | -76.5 °C |

| Density | Not readily available | 0.846 g/cm³ |

Table 2: 1H NMR Spectroscopic Data of Crotonaldehyde Isomers (in CDCl3)

| Proton | This compound (δ, ppm) | trans-Crotonaldehyde (δ, ppm) |

| -CHO | ~9.5-10.0 | ~9.5-10.0 |

| C(2)-H | ~6.1 | ~6.1 |

| C(3)-H | ~6.9 | ~6.9 |

| -CH3 | ~2.1 | ~2.1 |

Note: Exact chemical shifts can vary depending on the solvent and concentration.

Table 3: Infrared (IR) Spectroscopic Data of Crotonaldehyde

| Functional Group | Wavenumber (cm-1) |

| C=O stretch | ~1680-1700 |

| C=C stretch | ~1640 |

| C-H (aldehyde) | ~2720, ~2820 |

Note: The IR spectra of the cis and trans isomers are very similar, with subtle differences in the fingerprint region.

Synthesis and Isolation

The primary industrial production of crotonaldehyde involves the aldol condensation of acetaldehyde, which overwhelmingly yields the more stable trans-isomer[3][6][7]. Therefore, the synthesis of this compound is typically achieved through the isomerization of the trans-isomer.

Experimental Protocol: Photochemical Isomerization of trans-Crotonaldehyde

This protocol is based on established photochemical isomerization methods.

Objective: To induce the isomerization of trans-crotonaldehyde to a mixture of cis- and trans-isomers using UV irradiation.

Materials:

-

trans-Crotonaldehyde (freshly distilled)

-

Inert solvent (e.g., hexane or benzene, spectroscopy grade)

-

Quartz reaction vessel

-

UV lamp (e.g., medium-pressure mercury lamp)

-

Nitrogen or Argon gas supply

-

Rotary evaporator

-

NMR spectrometer

-

Gas chromatograph (GC)

Procedure:

-

Prepare a dilute solution of freshly distilled trans-crotonaldehyde in the chosen inert solvent within the quartz reaction vessel. The concentration should be optimized based on the reactor geometry and lamp intensity (typically 0.1-1 M).

-

Purge the solution and the headspace of the reaction vessel with an inert gas (N2 or Ar) for at least 30 minutes to remove dissolved oxygen, which can interfere with the photochemical reaction.

-

Seal the reaction vessel and place it in a suitable position for irradiation by the UV lamp. A cooling system may be necessary to maintain a constant temperature, as excessive heat can promote thermal isomerization back to the trans-isomer.

-

Irradiate the solution with the UV lamp. The duration of irradiation will depend on the lamp's power and the desired conversion. Monitor the reaction progress periodically by taking small aliquots and analyzing them by GC or 1H NMR.

-

Once the desired cis/trans ratio is achieved, stop the irradiation.

-

Carefully remove the solvent under reduced pressure using a rotary evaporator at a low temperature to minimize thermal isomerization.

-

The resulting mixture of cis- and trans-crotonaldehyde can be used for further experiments or subjected to purification.

Expected Outcome: A mixture of cis- and trans-crotonaldehyde. The ratio will depend on the irradiation time and conditions, often reaching a photostationary state.

Experimental Protocol: Gas Chromatography (GC) for Isomer Separation

Objective: To separate and quantify the cis and trans isomers of crotonaldehyde in a mixture.

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID)

-

Capillary column suitable for separating polar volatile compounds (e.g., a polyethylene glycol or a cyanopropyl-based stationary phase)

GC Conditions (Example):

-

Column: DB-WAX or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Injector Temperature: 250 °C

-

Detector Temperature: 250 °C

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes

-

Ramp: 5 °C/min to 150 °C

-

Hold at 150 °C for 5 minutes

-

-

Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio)

Procedure:

-

Prepare standard solutions of known concentrations of a cis/trans-crotonaldehyde mixture.

-

Prepare the sample for analysis by diluting it in a suitable solvent (e.g., dichloromethane or hexane).

-

Inject the standards and the sample into the GC.

-

Identify the peaks corresponding to cis- and trans-crotonaldehyde based on their retention times (the more volatile cis-isomer will typically elute first).

-

Quantify the isomers by integrating the peak areas and comparing them to the calibration curve generated from the standards.

Biological Significance and Signaling Pathways

This compound, as an α,β-unsaturated aldehyde, is a reactive electrophile that can readily form adducts with cellular nucleophiles such as DNA and proteins, leading to cellular dysfunction and toxicity[9].

Cellular Toxicity: Oxidative Stress, Apoptosis, and Autophagy

Exposure to crotonaldehyde has been shown to induce a cascade of cellular events, starting with the depletion of intracellular glutathione (GSH), a key antioxidant[9][10]. This leads to an increase in reactive oxygen species (ROS), resulting in oxidative stress.

Prolonged or high levels of oxidative stress can trigger programmed cell death pathways. Crotonaldehyde has been demonstrated to induce apoptosis in a caspase-dependent manner, involving the release of cytochrome c from the mitochondria[10]. Furthermore, it can induce autophagy-mediated cytotoxicity in human bronchial epithelial cells through the modulation of several key signaling pathways[11].

Inflammatory Response: IL-8 Induction

Crotonaldehyde is a known inflammatory agent. It can directly stimulate macrophages and airway epithelial cells to produce interleukin-8 (IL-8), a potent chemoattractant for neutrophils, thereby contributing to chronic airway inflammation[12][13]. This induction of IL-8 is mediated by the activation of the NF-κB and AP-1 transcription factors[12].

Visualizations of Key Pathways and Workflows

Signaling Pathways

Caption: Overview of this compound induced cellular toxicity pathways.

Caption: Signaling pathways mediating crotonaldehyde-induced autophagy.

Experimental Workflow

Caption: Workflow for the synthesis and isolation of this compound.

Conclusion

This compound, while often overshadowed by its more stable trans-isomer, represents a molecule of significant interest due to its unique reactivity and biological effects. Understanding its synthesis, isolation, and the intricate cellular pathways it modulates is crucial for researchers in organic chemistry, toxicology, and drug development. This guide provides a comprehensive foundation of knowledge, from fundamental properties and synthesis protocols to the complex signaling cascades it triggers in biological systems. The provided data and methodologies aim to facilitate further research into the nuanced roles of this reactive aldehyde in both chemical and biological contexts.

References

- 1. Crotonaldehyde, trans and cis + trans Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Crotonaldehyde - Wikipedia [en.wikipedia.org]

- 4. 2-Butenal, (Z)- [webbook.nist.gov]

- 5. Crotonaldehyde, (2Z)- | C4H6O | CID 643950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. brainly.in [brainly.in]

- 7. celanese.com [celanese.com]

- 8. This compound | 15798-64-8 | Benchchem [benchchem.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Crotonaldehyde induces oxidative stress and caspase-dependent apoptosis in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Crotonaldehyde induces autophagy-mediated cytotoxicity in human bronchial epithelial cells via PI3K, AMPK and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Crotonaldehyde-exposed macrophages induce IL-8 release from airway epithelial cells through NF-κB and AP-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to cis-Crotonaldehyde (CAS: 15798-64-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-Crotonaldehyde, with the CAS number 15798-64-8, is the (Z)-isomer of 2-butenal.[1] While less thermodynamically stable than its trans-counterpart, this compound is a reactive α,β-unsaturated aldehyde that serves as a valuable intermediate in organic synthesis and is a subject of significant interest in toxicology and pharmacology due to its biological activities.[1] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis and purification methods, key chemical reactions, and biological significance of this compound. Detailed summaries of its toxicological and pharmacological signaling pathways are presented, along with methodologies for its analysis.

Chemical and Physical Properties

This compound is a colorless liquid with a pungent, suffocating odor.[2][3] It is flammable and can turn pale yellow upon exposure to light and air.[2] The majority of commercially available crotonaldehyde is a mixture of the cis- and trans-isomers, with the trans-isomer being predominant (>95%).[3][4]

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 15798-64-8 | [1][4] |

| Molecular Formula | C4H6O | [1] |

| Molecular Weight | 70.09 g/mol | [1] |

| IUPAC Name | (Z)-but-2-enal | [1] |

| Synonyms | (Z)-2-Butenal, Isocrotonaldehyde | [5] |

| Appearance | Colorless liquid | [2] |

| Melting Point | -74 °C | [5] |

| Boiling Point | 104 °C | [5] |

| Density | 0.8190 g/cm³ | [5] |

| Refractive Index | 1.4365 | [5] |

| Solubility | Soluble in water (150 g/L at 20 °C), miscible with many organic solvents. | [2] |

Synthesis and Purification

The synthesis of pure this compound is challenged by the greater thermodynamic stability of the trans-isomer. The equilibrium between the two isomers heavily favors the trans form, with a reported ratio of approximately 50:1.[1] The primary methods for obtaining this compound involve the isomerization of the readily available trans-isomer.

Experimental Protocols

2.1.1. Photoisomerization of trans-Crotonaldehyde

-

Principle: Irradiation of trans-crotonaldehyde with ultraviolet light can induce isomerization to the cis-form.[1][6] This method relies on the photochemical excitation of the molecule to a state where rotation around the C=C bond is more facile.

-

Methodology: A solution of trans-crotonaldehyde in an appropriate solvent (e.g., a non-polar organic solvent) is irradiated with a UV lamp, typically at a wavelength of 355 nm.[6][7] The reaction progress is monitored by techniques such as gas chromatography (GC) to determine the ratio of cis to trans isomers. The reaction is an equilibrium process, so the product will be a mixture of both isomers.[8]

2.1.2. Acid-Catalyzed Isomerization

-

Principle: The isomerization of trans-crotonaldehyde to the cis-isomer can also be achieved under acidic conditions.[1] This is an equilibrium-driven process.

-

Methodology: Treatment of trans-crotonaldehyde with a trace amount of a strong, dry acid, such as hydrochloric acid, can catalyze the isomerization.[1] Heating the mixture can also facilitate the attainment of equilibrium.[1] The resulting mixture typically contains a small percentage of the cis-isomer (around 2.0% at room temperature).[1]

2.1.3. Purification of this compound

-

Principle: Due to the small boiling point difference between the cis and trans isomers, simple distillation is often insufficient for complete separation. A potential method for separating cis and trans isomers involves the differential reactivity or physical properties of their derivatives.

-

Methodology: A method described for the separation of cis- and trans-cyclohexanediamine, which could potentially be adapted, involves the formation of dihydrochloride salts.[5] The isomers' dihydrochlorides may exhibit different solubilities in a given solvent system, allowing for fractional crystallization.[5] After separation, the pure isomer can be regenerated by neutralization with a base.[5]

Chemical Reactivity

As an α,β-unsaturated aldehyde, this compound is a reactive molecule participating in a variety of organic transformations. Its reactivity is characterized by the electrophilic nature of both the carbonyl carbon and the β-carbon of the alkene.

-

Michael Addition: The β-carbon of this compound is susceptible to nucleophilic attack in a Michael addition reaction.[1] This reactivity is central to its biological effects, as nucleophilic residues in biomolecules, such as the thiol group of cysteine in glutathione, can form covalent adducts.[9][10]

-

Dienophile in Diels-Alder Reactions: The electron-deficient double bond allows this compound to act as a dienophile in Diels-Alder reactions.

-

Condensation Reactions: The aldehyde functionality can participate in condensation reactions, for example, with active methylene compounds.

Biological Activity and Signaling Pathways

This compound is a biologically active molecule with significant toxicological and pharmacological effects. It is a known irritant to the skin, eyes, and respiratory tract.[3][4]

Toxicity and Apoptosis Induction

The toxicity of this compound is largely attributed to its electrophilic nature, leading to the depletion of cellular nucleophiles, oxidative stress, and subsequent programmed cell death (apoptosis).

dot

Figure 1: Signaling pathway of this compound-induced apoptosis.

Vasorelaxant Effects

Recent studies have shown that crotonaldehyde can induce vasorelaxation through the activation of the Transient Receptor Potential Ankyrin-1 (TRPA1) channel in the vascular endothelium.

dot

References

- 1. This compound | 15798-64-8 | Benchchem [benchchem.com]

- 2. Crotonaldehyde - Acrolein, Crotonaldehyde, and Arecoline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Crotonaldehyde - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Crotonaldehyde, trans and cis + trans Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Signatures of isomerization in photodissociation of trans- crotonaldehyde probed by multiphoton ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Photo isomerization of cis‐cyclooctene to trans‐cyclooctene: Integration of a micro‐flow reactor and separation by specific adsorption - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of glutathione adducts of α-chlorofatty aldehydes produced in activated neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Michael acceptor molecules in natural products and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

thermodynamic properties of cis-crotonaldehyde

An In-depth Technical Guide to the Thermodynamic Properties of cis-Crotonaldehyde

This technical guide provides a comprehensive overview of the , tailored for researchers, scientists, and drug development professionals. It includes key quantitative data, detailed experimental methodologies for their determination, and visualizations of relevant processes.

Introduction

Crotonaldehyde (C4H6O) is an α,β-unsaturated aldehyde that exists as two geometric isomers: cis (or Z) and trans (or E).[1][2] The commercial form is predominantly the trans-isomer (>95%) due to its greater thermodynamic stability.[3][4] The thermodynamic equilibrium between the two isomers heavily favors the trans form, with an approximate ratio of 50:1 (trans:cis).[1][5][6] Despite its lower stability, understanding the distinct is crucial for applications in organic synthesis, where it can serve as a reactive intermediate.[1] Its stereochemistry influences its interactions with other molecules and can lead to different stereochemical outcomes in reactions compared to its trans counterpart.[1]

Thermodynamic Properties

The following tables summarize the available quantitative thermodynamic and physical data for crotonaldehyde. It is important to note that many reported values in chemical databases do not differentiate between the isomers. Where data is specific to the cis isomer, it is explicitly noted.

Table 1: Key Thermodynamic and Physical Properties of this compound

| Property | Value | Units | Notes and References |

| Molar Mass | 70.09 | g·mol⁻¹ | [7] |

| Melting Point | -69 | °C | [3][8] |

| Boiling Point | 104 | °C | [8] |

| Density | 0.8477 | g·cm⁻³ | [8] |

Table 2: General Thermodynamic Data for Crotonaldehyde (Isomer Unspecified)

| Property | Value | Units | Notes and References |

| Ideal Gas Heat of Formation | -1.0360 x 10⁸ | J/kmol | [3] |

| Heat Capacity (Cp) | 0.7 | cal/g/°C | [3][9] |

| Heat of Vaporization | 123 | cal/g | [9] |

| Heat of Combustion | -7760 | cal/g | [10] |

| -3.25 x 10⁷ | J/kg | [10] |

Experimental Protocols for Thermodynamic Characterization

The determination of thermodynamic properties for a volatile organic compound like this compound requires specialized experimental techniques. The following sections detail the methodologies for key experiments.

Determination of Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) of an organic compound is most commonly determined indirectly by measuring the enthalpy of combustion (ΔcH°) using a bomb calorimeter.[11][12]

Methodology:

-

Sample Preparation:

-

Due to the volatility of this compound, the liquid sample must be encapsulated to prevent evaporation before ignition. This is typically achieved by sealing a precise mass (weighed to ±0.1 mg or better) of the sample into a container made of a material with a known heat of combustion, such as a gelatin capsule or a polyester bag.[13]

-

The encapsulated sample is placed in a crucible (often made of platinum) within the bomb calorimeter.[12]

-

-

Calorimeter Setup:

-

A fuse wire (e.g., platinum or iron), with a known energy of combustion, is positioned to be in contact with the sample.[12] A cotton thread is often used to connect the fuse wire to the sample to ensure ignition.[12]

-

A small, known amount of distilled water is added to the bomb to ensure that all water formed during combustion is in the liquid state.

-

The bomb is sealed and pressurized with an excess of pure oxygen (typically to ~3 MPa) to ensure complete combustion.[11]

-

-

Calorimetric Measurement:

-

The sealed bomb is submerged in a known quantity of water in the calorimeter's insulated jacket. The system is allowed to reach thermal equilibrium.

-

The sample is ignited by passing an electric current through the fuse wire.

-

The temperature of the water bath is meticulously recorded before, during, and after the combustion event. The temperature change (ΔT), corrected for heat exchange with the surroundings, is the primary data point.

-

-

Calibration and Data Reduction:

-

The heat capacity of the calorimeter system (the "calorimeter constant") is determined by burning a standard substance with a precisely known heat of combustion, such as benzoic acid.

-

The total heat released during the experiment is calculated from the corrected ΔT and the calorimeter constant.

-

Corrections are applied for the heat released by the combustion of the fuse wire, the cotton thread, and the formation of nitric acid (from trace nitrogen in the oxygen) and other side products.[11]

-

The resulting value is the constant-volume energy of combustion (ΔcU). This is converted to the standard enthalpy of combustion (ΔcH°) by accounting for the change in the number of moles of gas in the reaction.

-

Finally, the standard enthalpy of formation is calculated using Hess's Law, applying the known standard enthalpies of formation for CO2(g) and H2O(l).

-

Workflow for determining enthalpy of formation using bomb calorimetry.

Determination of Heat Capacity via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature, which can be used to determine the heat capacity of the substance.[14][15]

Methodology:

-

Sample Preparation:

-

For a volatile liquid like this compound, it is critical to use hermetically sealed sample pans to prevent mass loss due to evaporation during the experiment.[16][17] Any leak would introduce a large endothermic effect from vaporization, obscuring the heat capacity measurement.[16]

-

A small, precisely weighed amount of the liquid is sealed into an aluminum or gold hermetic pan.[17]

-

An identical empty hermetic pan is used as a reference.

-

-

DSC Measurement Protocol (Three-Step Method):

-

Step 1 (Baseline): The instrument is run with two empty pans (one in the sample position, one in the reference position) through the desired temperature range at a constant heating rate (e.g., 10 °C/min). This measures the baseline heat flow of the instrument itself.

-

Step 2 (Standard): A standard material with a known heat capacity (e.g., sapphire) is placed in the sample pan and the run is repeated under the identical temperature program.

-

Step 3 (Sample): The standard is replaced with the sealed sample pan containing this compound, and the run is performed a third time under the same conditions.

-

-

Data Analysis:

-

The heat flow (in watts) is recorded as a function of temperature for all three runs.

-

The heat capacity of the sample (Cp) at a given temperature is calculated by comparing the difference in heat flow between the sample and baseline runs to the difference between the standard and baseline runs, using the known heat capacity and mass of the standard. The calculation is typically performed by the instrument's software.

-

Workflow for determining heat capacity using a three-step DSC method.

Isomerization and Thermodynamic Equilibrium

The cis- and trans-isomers of crotonaldehyde exist in a thermodynamic equilibrium that strongly favors the more stable trans form. This relationship is a key aspect of its thermodynamics.

Thermodynamic equilibrium between cis- and trans-crotonaldehyde.

This equilibrium can be established through various means. At room temperature, catalysis with a trace of acid yields approximately 2% of the cis-isomer.[1] Heating can also achieve a similar equilibrium mixture.[1] Conversely, the cis-isomer can be prepared from the more common trans-isomer through irradiation with UV light, demonstrating a method to shift the equilibrium away from the thermodynamic minimum.[5][6]

References

- 1. This compound | 15798-64-8 | Benchchem [benchchem.com]

- 2. Crotonaldehyde - Wikipedia [en.wikipedia.org]

- 3. Crotonaldehyde | C4H6O | CID 447466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Crotonaldehyde, trans and cis + trans Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

- 7. Crotonaldehyde, (2Z)- | C4H6O | CID 643950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cis-Crotonaldehyd – Wikipedia [de.wikipedia.org]

- 9. Crotonaldehyde [drugfuture.com]

- 10. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 11. Corrections to standard state in combustion calorimetry: an update and a web-based tool - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. api.pageplace.de [api.pageplace.de]